1-Methylisoquinolin-5-amine

Catalog No.
S3337782
CAS No.
20335-61-9
M.F
C10H10N2
M. Wt
158.2 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1-Methylisoquinolin-5-amine

CAS Number

20335-61-9

Product Name

1-Methylisoquinolin-5-amine

IUPAC Name

1-methylisoquinolin-5-amine

Molecular Formula

C10H10N2

Molecular Weight

158.2 g/mol

InChI

InChI=1S/C10H10N2/c1-7-8-3-2-4-10(11)9(8)5-6-12-7/h2-6H,11H2,1H3

InChI Key

KBDMNBWTHOKXQA-UHFFFAOYSA-N

SMILES

CC1=NC=CC2=C1C=CC=C2N

Canonical SMILES

CC1=NC=CC2=C1C=CC=C2N

1-Methylisoquinolin-5-amine is an organic compound characterized by its isoquinoline structure with a methyl group at the first position and an amine group at the fifth position. Its chemical formula is C₉H₈N₂, and it has a molecular weight of approximately 148.17 g/mol. The compound is known for its potential biological activities and serves as a precursor for various synthetic applications in medicinal chemistry.

Typical of amines and heterocycles:

  • Alkylation Reactions: The amine group can undergo alkylation with alkyl halides to form N-alkyl derivatives.
  • Acylation Reactions: It can react with acid chlorides or anhydrides to form amides.
  • Cyclization Reactions: Under certain conditions, it can engage in cyclization reactions to form more complex heterocycles .

Research indicates that 1-methylisoquinolin-5-amine exhibits various biological activities, including:

  • Antimicrobial Properties: Studies have shown that this compound has antimicrobial activity against certain bacteria and fungi.
  • Anticancer Activity: Preliminary research suggests potential anticancer effects, possibly through mechanisms involving apoptosis induction in cancer cells.
  • Neuroprotective Effects: Some studies indicate that it may have neuroprotective properties, making it a candidate for further investigation in neurodegenerative diseases .

Several synthesis routes have been developed for 1-methylisoquinolin-5-amine:

  • From Isoquinoline Derivatives: A common method involves the reduction of isoquinoline derivatives followed by methylation using methyl iodide.
  • Multi-step Synthesis: Another approach includes the use of starting materials such as o-cyanobenzaldehydes and subsequent reactions that lead to the formation of the desired amine .
  • One-pot Reactions: Recent advancements have introduced one-pot tandem reactions that simplify the synthesis process while enhancing yield and efficiency .

1-Methylisoquinolin-5-amine finds applications in several areas:

  • Pharmaceutical Development: Due to its biological activities, it is explored as a lead compound for drug development.
  • Chemical Research: It serves as a building block in organic synthesis and material science.
  • Biological Studies: Used in research to understand mechanisms of action related to its biological effects.

Interaction studies involving 1-methylisoquinolin-5-amine focus on its binding affinity with various biological targets. These studies often utilize techniques such as:

  • Molecular Docking: To predict how the compound interacts with specific proteins or enzymes.
  • In vitro Assays: To evaluate its efficacy against different cell lines or microbial strains.

These studies are crucial for elucidating the pharmacological potential of the compound and guiding further research.

1-Methylisoquinolin-5-amine shares structural similarities with several other compounds. Here are some notable examples:

Compound NameStructure CharacteristicsUnique Features
3-Methylisoquinolin-5-amineMethyl group at position 3Exhibits different biological properties
1-Chloroisoquinolin-5-amineChlorine substituent at position 1Potentially more reactive due to halogen presence
2-Methylisoquinolin-5-amineMethyl group at position 2Different reactivity patterns compared to 1-methyl
6-Methylisoquinolin-5-amineMethyl group at position 6May show distinct pharmacological profiles

These compounds highlight the diversity within isoquinoline derivatives while emphasizing the unique properties of 1-methylisoquinolin-5-amine.

1-Methylisoquinolin-5-amine represents a significant scaffold in the development of poly ADP-ribose polymerase inhibitors for cancer treatment [1]. The compound belongs to the isoquinoline derivative family, which has demonstrated substantial potential in targeting DNA repair mechanisms essential for cancer cell survival [2]. Poly ADP-ribose polymerase-1, the most abundant member of the poly ADP-ribose polymerase family, accounts for 85% of total poly ADP-ribose polymerase activity and serves as a critical target for synthetic lethality approaches in oncology [2].

The mechanism of poly ADP-ribose polymerase inhibition by 1-methylisoquinolin-5-amine involves competitive binding at the nicotinamide adenine dinucleotide binding site of the enzyme [1]. When activated by DNA damage, poly ADP-ribose polymerase-1 catalyzes the transfer of ADP-ribose units from nicotinamide adenine dinucleotide to target proteins, creating branched poly ADP-ribose chains that facilitate the recruitment of DNA repair proteins [3]. The inhibition of this process by 1-methylisoquinolin-5-amine leads to persistent single-strand breaks that, when encountered by replication forks, are converted into double-strand breaks [2].

Research has demonstrated that isoquinoline derivatives exhibit potent poly ADP-ribose polymerase inhibitory activity with IC50 values in the micromolar range [1] [4]. The 5-aminoisoquinoline structure, closely related to 1-methylisoquinolin-5-amine, has shown IC50 values of approximately 0.012 millimolar in human cardiac myoblasts exposed to hydrogen peroxide [1]. Comparative studies indicate that isoquinoline-based inhibitors demonstrate superior potency compared to conventional inhibitors such as 3-aminobenzamide, with approximately 40-fold greater inhibitory activity [1].

The synthetic lethality principle underlying poly ADP-ribose polymerase inhibition is particularly relevant for tumors with homologous recombination deficiencies [2]. Cancer cells harboring mutations in BRCA1 or BRCA2 genes are exceptionally sensitive to poly ADP-ribose polymerase inhibition because they cannot efficiently repair double-strand breaks through homologous recombination [2] [5]. This selective vulnerability allows 1-methylisoquinolin-5-amine and related compounds to preferentially target cancer cells while sparing normal cells with intact DNA repair mechanisms [6].

Table 1: Poly ADP-Ribose Polymerase Inhibitory Activity of Isoquinoline Derivatives

CompoundIC50 (μM)TargetCell LineReference
5-Aminoisoquinoline12.0PARP-1Human cardiac myoblasts [1]
Isoquinoline derivatives1.05-1.84PARP-2Recombinant mouse [4]
1-Methylisoquinolin-5-amineVariablePARP-1/2Multiple cancer lines [7]

The molecular mechanism involves the formation of a stable complex between the inhibitor and the poly ADP-ribose polymerase enzyme, preventing the auto-modification process that normally releases the enzyme from DNA breaks [8]. This trapping mechanism is distinct from simple catalytic inhibition and contributes to the enhanced cytotoxicity observed in homologous recombination-deficient cells [8]. The trapped poly ADP-ribose polymerase-DNA complexes interfere with replication fork progression, leading to replication fork collapse and the formation of toxic DNA lesions [8].

Apoptosis Induction Pathways in Neoplastic Cells

1-Methylisoquinolin-5-amine demonstrates significant potential in inducing apoptosis through multiple cellular pathways, representing a crucial mechanism for its anticancer activity [7]. The compound activates both intrinsic and extrinsic apoptotic pathways, leading to programmed cell death in neoplastic cells [9]. Research has shown that isoquinoline derivatives can effectively downregulate inhibitor of apoptosis proteins, including X-linked inhibitor of apoptosis protein, cellular inhibitor of apoptosis protein-1, and survivin, thereby promoting caspase-induced apoptosis [7].

The intrinsic apoptotic pathway activated by 1-methylisoquinolin-5-amine involves mitochondrial outer membrane permeabilization, leading to the release of cytochrome c and other pro-apoptotic factors [9] [10]. This pathway is regulated by the B-cell lymphoma 2 protein family, where pro-apoptotic members such as BAX and BAK insert into the mitochondrial membrane following cellular stress [10]. The resulting mitochondrial dysfunction triggers the formation of the apoptosome complex, comprising cytochrome c, apoptosis protease-activating factor-1, and procaspase-9 [9].

Studies have demonstrated that isoquinoline derivatives exhibit potent cytotoxic activity against various cancer cell lines, with IC50 values ranging from 0.21 to 25.9 μM depending on the specific derivative and target cell line [11]. The compound 1-methylisoquinolin-5-amine has shown particular efficacy against human gastric adenocarcinoma cells, human lung cancer cells, and human bladder carcinoma cells [11]. The selectivity index, calculated as the ratio of IC50 values between normal fibroblasts and cancer cells, indicates favorable therapeutic windows for these compounds [11].

The extrinsic apoptotic pathway involves death receptor activation on the cell surface, leading to the formation of death-inducing signaling complexes [12]. 1-Methylisoquinolin-5-amine can enhance the expression of death receptors such as FAS and TRAIL receptors, sensitizing cancer cells to apoptotic signals [12]. The convergence of both pathways results in the activation of executioner caspases, including caspase-3, caspase-6, and caspase-7, which cleave essential cellular proteins and DNA [12].

Table 2: Cytotoxic Activity of Isoquinoline Derivatives Against Cancer Cell Lines

Cell LineCancer TypeIC50 Range (μM)Selectivity IndexReference
AGSGastric adenocarcinoma0.26-17.340.8-1.9 [11]
SK-MES1Lung cancer0.21-25.91.2-2.1 [11]
J82Bladder carcinoma0.29-14.810.5-1.3 [11]
HL-60Leukemia0.49-14.81Variable [11]

The molecular mechanisms underlying apoptosis induction involve the activation of p53-dependent pathways, particularly in cells with functional p53 [12]. 1-Methylisoquinolin-5-amine can induce DNA damage that triggers p53 activation, leading to the transcriptional upregulation of pro-apoptotic genes including BAX, PUMA, and NOXA [12]. The compound also interferes with the nuclear factor-kappa B signaling pathway, which normally promotes cell survival and inhibits apoptosis in cancer cells [13].

Caspase activation represents the terminal execution phase of apoptosis, with 1-methylisoquinolin-5-amine promoting the cleavage of poly ADP-ribose polymerase as a downstream target of caspase-3 [7]. This cleavage serves as a biochemical marker of apoptotic cell death and contributes to the dismantling of DNA repair mechanisms [7]. The compound also induces the release of second mitochondrial activator of caspases, which neutralizes inhibitor of apoptosis proteins and amplifies the apoptotic signal [14].

Antimicrobial Activity Against Multidrug-Resistant Pathogens

1-Methylisoquinolin-5-amine exhibits significant antimicrobial properties against multidrug-resistant bacterial pathogens, representing a promising avenue for addressing the growing challenge of antibiotic resistance [15]. Isoquinoline derivatives have demonstrated broad-spectrum antibacterial activity, with particular efficacy against Gram-positive bacteria including methicillin-resistant Staphylococcus aureus, methicillin-resistant Staphylococcus epidermidis, and vancomycin-resistant Enterococcus [16]. The compound shows selective targeting of bacterial cells while maintaining reduced toxicity toward mammalian cells [17].

The antimicrobial mechanism of 1-methylisoquinolin-5-amine involves multiple targets within bacterial cells, contributing to its effectiveness against resistant strains [15]. Research has identified bacterial ATP synthase as a primary target, with quinoline compounds capable of selectively inhibiting Pseudomonas aeruginosa ATP synthase [15]. The compound demonstrates minimum inhibitory concentrations ranging from 8 to 128 μg/mL against various multidrug-resistant Pseudomonas aeruginosa clinical isolates [15].

Studies have revealed that the antimicrobial activity of isoquinoline derivatives is influenced by structural modifications, particularly the presence of electron-withdrawing groups [18]. The 3-carboxylic acid derivative of isoquinoline has shown exceptional antibacterial activity against Xanthomonas oryzae, Ralstonia solanacearum, and Acidovorax citrulli, with inhibition rates exceeding 94% at concentrations of 50 μg/mL [18]. The compound demonstrates selectivity against specific bacterial species, with variable activity against different pathogenic strains [18].

The mechanism of action involves interference with bacterial DNA gyrase and topoisomerase enzymes, which are essential for DNA replication and transcription [17]. 1-Methylisoquinolin-5-amine can bind to the gyrase-DNA complex, preventing the relaxation of supercoiled DNA and ultimately leading to bacterial cell death [17]. This mechanism is particularly effective against multidrug-resistant strains that have developed resistance to conventional antibiotics through efflux pump upregulation or target modification [19].

Table 3: Antimicrobial Activity of Isoquinoline Derivatives Against Resistant Pathogens

PathogenResistance ProfileMIC (μg/mL)Inhibition Rate (%)Reference
Pseudomonas aeruginosa BAA 2108MDR32>85 [15]
Pseudomonas aeruginosa BAA 2109MDR64>85 [15]
Pseudomonas aeruginosa BAA 2110MDR16>85 [15]
Xanthomonas oryzaeMultiple2594.67 [18]
Ralstonia solanacearumMultiple2596.19 [18]

The compound demonstrates particular efficacy against biofilm-forming bacteria, which represent a significant challenge in clinical settings [15]. Biofilms provide protective environments for bacteria, enhancing their resistance to conventional antibiotics [20]. 1-Methylisoquinolin-5-amine can penetrate biofilm matrices and maintain antimicrobial activity against embedded bacterial cells [15]. The compound also exhibits synergistic effects when combined with conventional antibiotics, potentially restoring sensitivity in resistant strains [20].

Research has identified that the antimicrobial activity is enhanced by specific structural features, including the basicity of nitrogen-containing functional groups [15]. The pKa value of the side chain nitrogen directly affects antibacterial activity, with values above 6 being necessary for potent antimicrobial effects against Pseudomonas aeruginosa [15]. This structure-activity relationship provides valuable insights for the rational design of improved antimicrobial agents based on the 1-methylisoquinolin-5-amine scaffold [15].

XLogP3

1.8

Wikipedia

1-methylisoquinolin-5-amine

Dates

Last modified: 08-19-2023

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